2-[(3-octyl-1H-1,2,4-triazol-5-yl)thio]propanoic acid
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Overview
Description
2-[(3-octyl-1H-1,2,4-triazol-5-yl)sulfanyl]propanoic acid is a synthetic organic compound that features a triazole ring, a sulfanyl group, and a propanoic acid moiety. The triazole ring is known for its stability and diverse biological activities, making this compound of interest in various fields of research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-octyl-1H-1,2,4-triazol-5-yl)sulfanyl]propanoic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a “click” reaction, which involves the cycloaddition of an azide and an alkyne in the presence of a copper catalyst.
Attachment of the Octyl Group: The octyl group can be introduced through alkylation reactions, where an octyl halide reacts with the triazole ring.
Introduction of the Sulfanyl Group: The sulfanyl group can be added via nucleophilic substitution reactions, where a thiol reacts with a suitable leaving group on the triazole ring.
Formation of the Propanoic Acid Moiety:
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
2-[(3-octyl-1H-1,2,4-triazol-5-yl)sulfanyl]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and photostabilizers.
Mechanism of Action
The mechanism of action of 2-[(3-octyl-1H-1,2,4-triazol-5-yl)sulfanyl]propanoic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. The propanoic acid moiety can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
- **2-
1H-1,2,4-triazole: A simpler triazole compound without the octyl and sulfanyl groups.
Properties
Molecular Formula |
C13H23N3O2S |
---|---|
Molecular Weight |
285.41 g/mol |
IUPAC Name |
2-[(5-octyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid |
InChI |
InChI=1S/C13H23N3O2S/c1-3-4-5-6-7-8-9-11-14-13(16-15-11)19-10(2)12(17)18/h10H,3-9H2,1-2H3,(H,17,18)(H,14,15,16) |
InChI Key |
OTTGZMFFWIHQPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=NC(=NN1)SC(C)C(=O)O |
Origin of Product |
United States |
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